![molecular formula C14H17NO4 B14293050 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione CAS No. 112798-54-6](/img/structure/B14293050.png)
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenylpropionic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Scientific Research Applications
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Shares the hydroxy-methoxyphenyl group but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the hydroxy-methoxyphenyl group
Uniqueness
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .
Properties
CAS No. |
112798-54-6 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[3-(4-hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-19-12-9-10(4-5-11(12)16)3-2-8-15-13(17)6-7-14(15)18/h4-5,9,16H,2-3,6-8H2,1H3 |
InChI Key |
ONDVLXAXWPHFSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCN2C(=O)CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



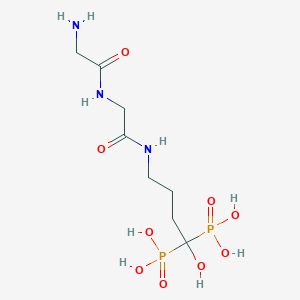


![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
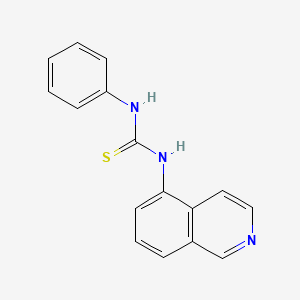

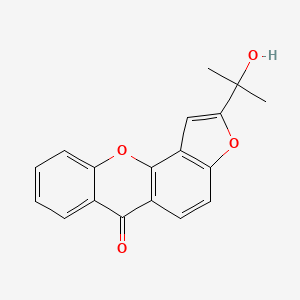
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
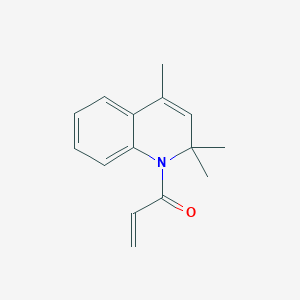

![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
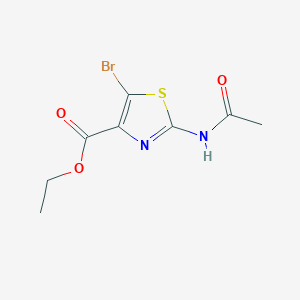
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
